1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide
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Overview
Description
1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane carboxamide group attached to a piperidine ring, which is further connected to a tetrahydrocinnoline moiety and a phenyl group. The unique structure of this compound makes it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrahydrocinnoline moiety: This step involves the condensation of the piperidine derivative with a suitable cinnoline precursor, often under reflux conditions.
Attachment of the cyclopropane carboxamide group: This can be done through a cyclopropanation reaction, using reagents such as diazomethane or other cyclopropanating agents.
Final coupling with the phenyl group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the phenyl group onto the molecule.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development. Its interactions with biological targets can be studied to identify potential therapeutic uses.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Further research is needed to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound shares some structural similarities but lacks the cyclopropane carboxamide group.
1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one: Another structurally related compound, which also lacks the cyclopropane carboxamide group.
N-(1-(4-methoxyphenyl)ethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide: This compound has a similar core structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to these similar compounds.
Biological Activity
The compound 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Cyclopropane Ring : Utilizing methods such as α-alkylation of phenyl acetonitrile derivatives.
- Amide Coupling : The cyclopropane derivative is then coupled with various amines to form the final compound.
The synthetic pathway not only enhances the yield but also allows for the introduction of various substituents that can modulate biological activity.
Antiproliferative Properties
Research indicates that derivatives of cyclopropane carboxamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to This compound have shown effective inhibition of cell proliferation in U937 human myeloid leukemia cells without exhibiting cytotoxicity towards normal cells . This selective activity is crucial for developing cancer therapeutics with reduced side effects.
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Key Cellular Pathways : These compounds may interfere with signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Evidence suggests that certain derivatives can induce programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by various structural modifications:
Structural Feature | Modification Effect |
---|---|
Cyclopropane Ring | Enhances metabolic stability and binding affinity |
Amine Substituent | Alters potency and selectivity towards specific targets |
Aromatic Groups | Influences lipophilicity and cellular permeability |
Research has shown that the presence of a piperidine moiety contributes significantly to the compound's binding interactions with biological targets .
Case Study 1: Antitumor Activity
In a recent study involving a series of cyclopropane carboxamide derivatives, one compound demonstrated potent antitumor activity against several cancer cell lines while maintaining low toxicity levels in normal cells. The study highlighted the importance of structural features in enhancing biological efficacy .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective potential of similar compounds in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal loss and improve cognitive function in animal models, suggesting a promising avenue for treating neurodegenerative diseases .
Properties
IUPAC Name |
1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c28-22(23(12-13-23)18-7-2-1-3-8-18)24-19-10-14-27(15-11-19)21-16-17-6-4-5-9-20(17)25-26-21/h1-3,7-8,16,19H,4-6,9-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVNZMUUIBWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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